molecular formula C8H18ClN3O B8237151 1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride

1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B8237151
M. Wt: 207.70 g/mol
InChI Key: QBNQZOXEJWULNS-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with an aminoethyl group and a carboxamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

The synthesis of 1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride involves several steps. One common synthetic route starts with the reaction of piperidine with ethylene oxide to introduce the aminoethyl group. This intermediate is then reacted with a carboxamide derivative under specific conditions to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. These reactions often target the carboxamide group, converting it into an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential role in modulating biological pathways. It has been investigated as a ligand for certain receptors and enzymes, providing insights into cellular signaling mechanisms.

    Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes.

For example, in neurological research, the compound has been shown to act as an agonist for trace amine-associated receptor 1 (TAAR1). This receptor is involved in the regulation of neurotransmitter release and has implications in the treatment of psychotic disorders .

Comparison with Similar Compounds

1-(2-Aminoethyl)piperidine-4-carboxamide hydrochloride can be compared with other similar compounds, such as:

    1-(2-Aminoethyl)piperidine: This compound lacks the carboxamide group, making it less versatile in certain chemical reactions.

    4-(2-Aminoethyl)-N-phenylpiperidine-1-carboxamide: This derivative includes a phenyl group, which can enhance its binding affinity to certain receptors but may also introduce additional steric hindrance.

    Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring structure but differ in their reactivity and biological activity due to the absence of the piperidine ring.

The uniqueness of this compound lies in its balanced combination of functional groups, which provides a versatile platform for various applications in research and industry.

Properties

IUPAC Name

1-(2-aminoethyl)piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c9-3-6-11-4-1-7(2-5-11)8(10)12;/h7H,1-6,9H2,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNQZOXEJWULNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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